

Mass Spectrometry Analysis of Calendula Triterpenoid Glycosides

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Calendulaglycoside B

CAS No.: 126577-19-3

Cat. No.: S2690641

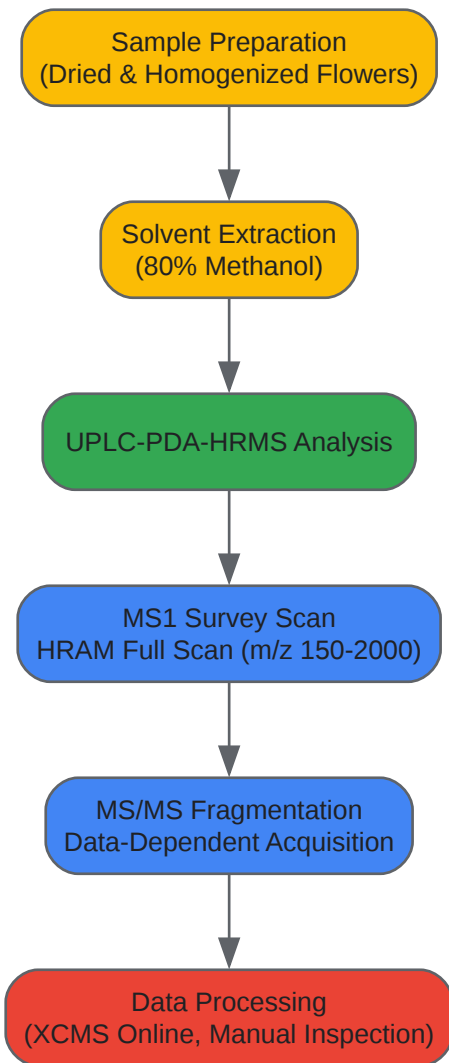
[Get Quote](#)

The analysis of compounds like **Calendulaglycoside B** relies on advanced liquid chromatography and high-resolution mass spectrometry techniques. Here is a typical experimental workflow and setup:

Example Experimental Protocol (Synthesized from Research) [1]:

- **Instrumentation:** Ultra-performance liquid chromatography coupled to a high-resolution mass spectrometer (UPLC-PDA-HRMS), specifically a Q Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source [1].
- **Chromatography:**
 - **Column:** Acquity UPLC BEH (2.1 × 100 mm, 1.7 μm) [1].
 - **Mobile Phase:** (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile [1].
 - **Gradient:** Linear gradient from 0.1% to 95.0% B over 10 minutes [1].
 - **Flow Rate:** 0.5 mL/min [1].
 - **Injection Volume:** 5 μl [1].
- **Mass Spectrometry:**
 - **Ionization Mode:** Both positive and negative ion modes are used, scanning an m/z range of 150-2000 [1].
 - **Resolution:** 140,000 FWHM (full scan) [1].
 - **Internal Standards:** Lidocaine (for positive mode, m/z 235.1803 [M+H]⁺) and (1R)-(-)-10-camphorsulphonic acid (for negative mode, m/z 231.0686 [M-H]⁻) can be used [1].

The following diagram illustrates this general experimental workflow for analyzing Calendula glycosides via mass spectrometry.



[Click to download full resolution via product page](#)

Experimental workflow for Calendula glycoside analysis using UPLC-PDA-HRMS.

Properties of Related Calendulaglycosides

While direct data for **Calendulaglycoside B** is limited, the properties of closely related compounds can provide valuable insights for identification.

Table 1: Reported Physicochemical Properties of Selected Calendulaglycosides

Compound Name	Molecular Formula	Exact Mass (Theoretical)	Key MS Fragments	Biological Activity / Note
Calendulaglycoside A	Not fully specified in sources	Not provided	Not provided in results	Promising inhibitor of SARS-CoV-2 main protease (Mpro) in molecular docking & dynamics studies [2].
Calendulaglycoside E	C ₄₂ H ₆₆ O ₁₄ [3]	794.45 g/mol [3]	Not provided	IUPAC name and structure available [3].

Key Considerations for Analysis

Based on the general literature on Calendula metabolomics, here are critical points to consider for your analysis:

- **Chromatographic Separation:** These compounds are highly polar due to their glycosidic nature. The use of a reverse-phase BEH C18 column with a water-acetonitrile gradient and acidic modifiers is a standard and effective approach [1].
- **Ionization and Detection:** High-resolution, accurate-mass (HRAM) Orbitrap instrumentation is ideal. It allows for the precise determination of the precursor ion's mass and provides detailed fragmentation patterns in MS/MS, which are crucial for differentiating between various glycosides [1].
- **Data Analysis Strategy:** Software like XCMS Online can be used for the initial processing of raw MS data, including peak picking, alignment, and statistical analysis for comparative studies [1]. However, final identification should involve manual verification of MS/MS spectra against standards or published literature.
- **Structural Insights:** Triterpene glycosides from Calendula are often oleanane-type. Key fragmentation in MS/MS involves the sequential loss of sugar moieties (e.g., hexoses like glucose and galactose). The study on Calendulaglycoside A highlighted the importance of a **17 β -glucosyl** and a carboxylic **3 α -galactosyl** moiety for its bioactivity, which are key structural features to look for in fragmentation patterns [2].

A Roadmap for Further Research

To conclusively identify and characterize **Calendulaglycoside B**, the following steps are recommended:

- **Obtain a Reference Standard:** This is the most reliable way to confirm retention time and fragmentation patterns.
- **Isolate the Compound:** If a standard is unavailable, compound isolation from plant material using guided fractionation based on LC-MS is necessary.
- **Perform NMR Analysis:** Nuclear Magnetic Resonance (NMR) spectroscopy is essential for full structural elucidation and confirming the glycosylation sites.
- **Consult Specialized Databases:** Search natural product and mass spectral libraries for any existing data on **Calendulaglycoside B**.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Comparative Metabolomics of Ligulate and Tubular... | Preprints.org [preprints.org]
2. A showing potential activity against... Calendulaglycoside [pmc.ncbi.nlm.nih.gov]
3. E 38424-95-2 calendulaglycoside [thegoodscentcompany.com]

To cite this document: Smolecule. [Mass Spectrometry Analysis of Calendula Triterpenoid Glycosides]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b2690641#calendulaglycoside-b-mass-spectrometry-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com